2'-O-methylinosine

Interferon Induction Antiviral Research Nucleic Acid Therapeutics

2'-O-Methylinosine (Im; CAS 3881-21-8) is a naturally occurring modified purine nucleoside comprising a hypoxanthine base and a 2'-O-methylated ribose moiety. It is a post-transcriptional modification found in rRNA and other non-coding RNAs across diverse organisms.

Molecular Formula C11H14N4O5
Molecular Weight 282.25 g/mol
CAS No. 3881-21-8
Cat. No. B1436434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-methylinosine
CAS3881-21-8
Molecular FormulaC11H14N4O5
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
InChIInChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1
InChIKeyHPHXOIULGYVAKW-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Methylinosine (CAS 3881-21-8) for Modified Oligonucleotide and Nucleoside Analog Research: A Procurement-Focused Baseline Overview


2'-O-Methylinosine (Im; CAS 3881-21-8) is a naturally occurring modified purine nucleoside comprising a hypoxanthine base and a 2'-O-methylated ribose moiety [1]. It is a post-transcriptional modification found in rRNA and other non-coding RNAs across diverse organisms [2]. As a member of the 2'-O-methylated nucleoside class, it is distinguished from its parent compound, inosine (CHEBI:17596), solely by the 2'-O-methyl substituent [3]. This modification is widely employed in synthetic oligonucleotides for antisense, siRNA, and aptamer applications due to its ability to confer enhanced nuclease resistance and duplex stability relative to unmodified RNA . Its additional role as a purine nucleoside analog also positions it within research focused on hypotensive activity and anticancer mechanisms [4].

2'-O-Methylinosine (CAS 3881-21-8) Technical Selection Guide: Why Interchanging Inosine or 2'-O-Methyladenosine Is Not Scientifically Justifiable


Substituting 2'-O-methylinosine with unmodified inosine, 2'-O-methyladenosine (Adom), or another 2'-O-methylated purine nucleoside introduces distinct structural and functional consequences that preclude generic interchange. While all 2'-O-methylated nucleosides share a common modification conferring enhanced nuclease resistance relative to RNA, the nucleobase identity fundamentally dictates the glycosidic bond stability profile [1]. Furthermore, the base itself determines metabolic fate: 2'-O-methylinosine is a downstream deamination product of 2'-O-methyladenosine, and its biological activities, such as hypotensive potency, are quantitatively and mechanistically distinct from its adenosine counterpart [2]. In oligonucleotide contexts, inosine serves as a 'universal base' with unique wobble pairing properties, and replacing 2'-O-methylinosine with another 2'-O-methylated nucleoside would alter the hybridization specificity and thermodynamic stability of the intended duplex . The following evidence quantifies these specific, non-interchangeable differentiation dimensions.

2'-O-Methylinosine (CAS 3881-21-8) Procurement Evidence: A Quantitative Comparison Guide


Interferon Induction: 100-Fold Potency Increase in Poly(I:C) Complexes via 2'-O-Methylinosine Incorporation

A patent reports that incorporating 5-16% 2'-O-methylinosine residues into the polyinosinic acid strand of a poly(I:C) complex (designated as (rI₅₋₂₀,2'-MeI)ₙ·rCₙ) results in a 100-fold increase in interferon-inducing activity in human cells compared to the unmodified rIₙ·rCₙ complex [1]. The baseline unmodified complex was reported to have 100-fold less activity. This modification creates a nucleic acid complex that retains interferon induction capability while being more readily hydrolyzed by cellular nucleases, a property contributing to its reduced toxicity compared to unmodified complexes [1].

Interferon Induction Antiviral Research Nucleic Acid Therapeutics

Hypotensive Activity: 2'-O-Methylinosine as an Intrinsic Hypotensive Principle Versus 2'-O-Methyladenosine

In a study isolating naturally occurring hypotensive nucleosides, 2'-O-methylinosine was identified for the first time as an intrinsic hypotensive principle [1]. Its probable in vivo precursor, 2'-O-methyladenosine, exhibited stronger and orally potent hypotensive activity [1]. Critically, the hypotensive effect of both nucleosides was not accompanied by a significant change in heart rate, a key differentiator from adenosine, which is known to cause bradycardia [1].

Hypotensive Research Cardiovascular Pharmacology Nucleoside Metabolism

Glycosidic Bond Stability: 2'-O-Methylinosine Class-Level Inference from 2'-O-Methylated Purine Data

While direct comparative stability data for 2'-O-methylinosine are limited, a comprehensive tandem mass spectrometry study on 2'-O-methylated purine nucleosides (2'-O-methyladenosine and 2'-O-methylguanosine) provides strong class-level inference. The study found that the glycosidic bond stability of protonated 2'-O-methyladenosine (Adom) exceeds that of both its DNA (deoxyadenosine) and RNA (adenosine) analogues [1]. For 2'-O-methylguanosine (Guom), its stability also exceeded its DNA analogue but was found to be weaker than its RNA counterpart [1].

Mass Spectrometry Nucleoside Stability Structural Biology

Oligonucleotide Duplex Thermal Stability: 2'-O-Methyl Modified Duplexes Show Increased Tm Over RNA

A foundational study comparing fully modified oligoribonucleotide sequences found that 2'-O-methyl modifications increase the melting temperature (Tm) of duplexes formed with complementary RNA [1]. Furthermore, for modified homoduplexes, the Tm followed a clear order: 2'-fluoro:2'-fluoro > 2'-O-propyl:2'-O-propyl > 2'-O-methyl:2'-O-methyl > RNA:RNA > DNA:DNA [1].

Oligonucleotide Therapeutics Thermodynamics siRNA

2'-O-Methylinosine (CAS 3881-21-8) Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Procurement


Synthesis of High-Potency Poly(I:C)-Based Interferon Inducers

Researchers developing modified poly(I:C) complexes for antiviral or immunomodulatory applications should procure 2'-O-methylinosine to synthesize polynucleotides containing 5-16% 2'-O-methylinosine residues. This specific modification has been shown to increase interferon induction activity by 100-fold in human cells compared to unmodified rIₙ·rCₙ [1], while simultaneously reducing complex toxicity by enhancing nuclease vulnerability [1].

Investigating Purine Nucleoside Analog Hypotensive Mechanisms and Metabolism

Researchers focused on cardiovascular pharmacology and nucleoside metabolism can utilize 2'-O-methylinosine as a distinct, intrinsically active hypotensive principle [2]. Its unique profile, characterized by a lack of significant heart rate change compared to adenosine [2], makes it a valuable tool compound for dissecting hypotensive pathways and studying the in vivo deamination of 2'-O-methyladenosine to 2'-O-methylinosine [2].

Design of Nuclease-Resistant Antisense Oligonucleotides, siRNAs, and Aptamers

For oligonucleotide therapeutics and molecular probes, 2'-O-methylinosine should be incorporated into sequences as a 2'-O-methyl RNA modification. This modification confers enhanced nuclease resistance relative to unmodified RNA and increases the thermal stability of RNA duplexes, with a Tm higher than RNA:RNA duplexes but lower than 2'-fluoro or 2'-O-propyl modifications [3]. This enables precise tuning of duplex stability and in vivo half-life.

Structure-Activity Relationship (SAR) Studies of Modified Nucleosides

In structural biology and chemical biology research, 2'-O-methylinosine serves as a key comparator to other 2'-O-methylated purines (e.g., 2'-O-methyladenosine) for investigating the interplay between nucleobase identity and 2'-substituent on glycosidic bond stability [4]. Its unique position as a deamination product [2] makes it essential for understanding the metabolic fate and structural consequences of 2'-O-methylated purine modifications in nucleic acids.

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